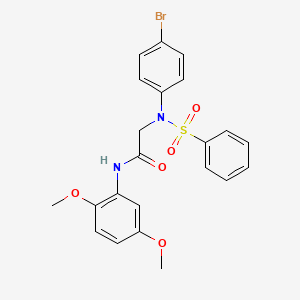![molecular formula C21H29N3 B6022514 N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6022514.png)
N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine, also known as MPMP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine acts as a selective dopamine reuptake inhibitor, which means it inhibits the reuptake of dopamine from the synaptic cleft, leading to an increase in the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in various physiological processes such as movement, motivation, reward, and mood regulation. The increase in dopamine levels in the brain is associated with the therapeutic effects of this compound in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine in the brain, which is associated with the treatment of Parkinson's disease. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects, which suggests its potential use in the treatment of anxiety and depression. This compound has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. This compound has been extensively studied in animal models, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, there are also limitations to the use of this compound in lab experiments. It has not been extensively studied in human clinical trials, which limits its potential therapeutic applications in humans. In addition, the long-term effects of this compound are not well understood, which may limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine. One direction is to study its potential therapeutic applications in humans. This would involve conducting clinical trials to determine its safety and efficacy in the treatment of various diseases. Another direction is to study its mechanism of action in more detail. This would involve studying its effects on various neurotransmitters and their receptors in the brain. Finally, there is a need to study the long-term effects of this compound in animal models and humans, which would provide valuable information on its safety and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It acts as a selective dopamine reuptake inhibitor and has been shown to increase the levels of dopamine in the brain, which is associated with the treatment of Parkinson's disease. This compound has also been shown to have anxiolytic and antidepressant-like effects, which suggests its potential use in the treatment of anxiety and depression. However, there are also limitations to the use of this compound in lab experiments, and more research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine involves the reaction of 2-phenylethylamine with 6-methyl-2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride, followed by the addition of N-methylpiperidine-3-amine. The resulting product is then purified using column chromatography. The synthesis of this compound has been reported in several scientific journals and has been optimized for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, depression, and anxiety disorders. It acts as a selective dopamine reuptake inhibitor and has been shown to increase the levels of dopamine in the brain, which is associated with the treatment of Parkinson's disease. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, which suggests its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-methyl-N-[(6-methylpyridin-2-yl)methyl]-1-(2-phenylethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3/c1-18-8-6-11-20(22-18)16-23(2)21-12-7-14-24(17-21)15-13-19-9-4-3-5-10-19/h3-6,8-11,21H,7,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDLPCVAJKZGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(C)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6022446.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6022451.png)

![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022461.png)
![1-(2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6022470.png)

![3-pyridinyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6022491.png)

![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-(4-methoxyphenyl)propanohydrazide](/img/structure/B6022503.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}propanamide](/img/structure/B6022522.png)
![2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B6022529.png)
![7-(cyclobutylmethyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6022534.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6022541.png)